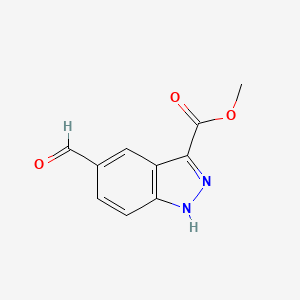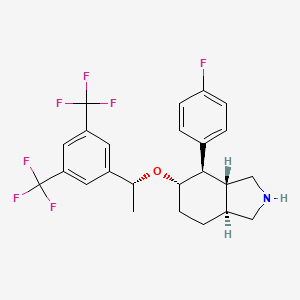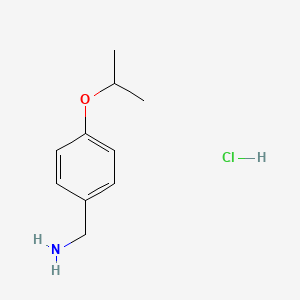
4-fluoro-1H-indazole-5-carbonitrile
Overview
Description
4-Fluoro-1H-indazole-5-carbonitrile is a fluorinated indazole heterocyclic aromatic compound . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . This compound can readily be further functionalized via nucleophilic aromatic substitution reactions .
Synthesis Analysis
The synthesis of 1H-indazoles, including 4-fluoro-1H-indazole-5-carbonitrile, has been explored in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of 4-fluoro-1H-indazole-5-carbonitrile is C8H4FN3 . Its average mass is 161.136 Da and its monoisotopic mass is 161.038925 Da .Chemical Reactions Analysis
The synthesis of 1H-indazoles involves various chemical reactions . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
4-Fluoro-1H-indazole-5-carbonitrile is a solid substance . It should be stored sealed in a dry room at normal temperature .Scientific Research Applications
Pharmaceutical Research
The indazole nucleus is found in many important synthetic drug molecules . Indazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes “4-fluoro-1H-indazole-5-carbonitrile” a potential candidate for pharmaceutical research.
Antiviral Activity
Indazole derivatives have shown promising antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indazole-2-substitutedcarboxylate derivatives were reported as antiviral agents . This suggests that “4-fluoro-1H-indazole-5-carbonitrile” could be explored for its potential antiviral properties.
Anti-Inflammatory Activity
Indazole derivatives have demonstrated anti-inflammatory properties . Therefore, “4-fluoro-1H-indazole-5-carbonitrile” could be investigated for its potential use in treating inflammatory conditions.
Anticancer Activity
Indazole derivatives have been found to possess anticancer properties . This suggests that “4-fluoro-1H-indazole-5-carbonitrile” could be a potential candidate for cancer research.
Dye-Sensitized Solar Cells (DSSCs)
Indazole is a highly conjugated molecule, which expands its applications to dye-sensitized solar cells (DSSCs) . “4-fluoro-1H-indazole-5-carbonitrile” could potentially be used in the development of efficient DSSCs.
Triplet Photosensitizers
Due to the pyrazole moiety, “4-fluoro-1H-indazole-5-carbonitrile” can coordinate to metal centers (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This makes it a potential candidate for research in the field of photosensitizers.
Mechanism of Action
Target of Action
Indazole derivatives, which include 4-fluoro-1h-indazole-5-carbonitrile, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indazole derivatives interact with their targets, leading to changes in cellular functions . For instance, some indazole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s diverse therapeutic applications.
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant . . These properties can impact the bioavailability of the compound.
Result of Action
Given the broad-spectrum biological activities of indazole derivatives, the compound’s action can result in a variety of molecular and cellular effects .
Safety and Hazards
Future Directions
4-Fluoro-1H-indazole can coordinate to a metal center (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This suggests potential applications in dye-sensitized solar cells (DSSCs) and other areas .
properties
IUPAC Name |
4-fluoro-1H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-8-5(3-10)1-2-7-6(8)4-11-12-7/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOKYACZRGAYOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624017 | |
| Record name | 4-Fluoro-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-1H-indazole-5-carbonitrile | |
CAS RN |
473416-81-8 | |
| Record name | 4-Fluoro-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)











